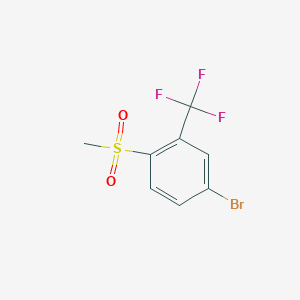

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene

Description

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS: 300356-32-5) is a halogenated aromatic compound with the molecular formula C₈H₆BrF₃O₂S and a molecular weight of 303.0962 g/mol . It features a benzene ring substituted with a bromo group (position 4), a methylsulfonyl group (position 1), and a trifluoromethyl group (position 2). The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), enhancing the compound’s reactivity in nucleophilic aromatic substitution (NAS) and cross-coupling reactions . This compound is widely utilized in medicinal chemistry and agrochemical synthesis as a versatile intermediate, particularly in constructing benzofuran derivatives and other pharmacophores .

Properties

IUPAC Name |

4-bromo-1-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWJDMOGILQESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624662 | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300356-32-5 | |

| Record name | 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300356-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methylsulfonylation, and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene serves as a crucial building block for the construction of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

The compound has been investigated for its biological activity, particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific biological targets, such as enzymes involved in inflammatory pathways.

Mechanism of Action :

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), which is linked to inflammatory responses.

- Cell Signaling Modulation : The compound influences the mitogen-activated protein kinase (MAPK) pathway, affecting cellular proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is explored for drug development. Its unique functional groups may enhance bioavailability and selectivity towards biological targets, making it a candidate for novel therapeutic agents.

Industrial Applications

The compound finds utility in the production of advanced materials. Its properties contribute to the development of polymers and coatings with enhanced chemical resistance and thermal stability.

Antimicrobial Efficacy

A study evaluating the antimicrobial effects of sulfonyl-containing compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The IC50 value was comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

In a high-throughput screening campaign targeting cancer cell lines, this compound showed selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of 15 µM. This suggests a favorable therapeutic index while sparing normal cells.

| Study Type | Target | Result |

|---|---|---|

| Antimicrobial Assay | Staphylococcus aureus | IC50 = 12 µM |

| Anticancer Assay | MCF-7 Breast Cancer Cells | IC50 = 15 µM |

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and methylsulfonyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS: 1215205-98-3)

- Molecular Formula : C₈H₆BrF₃O₂S (identical to the target compound).

- Key Difference : Substituents are rearranged (bromo at position 1, methylsulfonyl at 2, trifluoromethyl at 4).

- This isomer is similarly employed in drug discovery but may exhibit distinct regioselectivity .

Functional Group Variations

4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene (CAS: 914635-61-3)

- Molecular Formula : C₁₀H₁₀BrF₃O.

- Key Difference : The methylsulfonyl group is replaced with an isopropoxy group.

- Impact :

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS: 158579-80-7)

- Molecular Formula : C₇H₃BrClF₃O.

- Key Differences :

- Trifluoromethoxy (electron-withdrawing) replaces methylsulfonyl.

- Additional chloro substituent at position 2.

- Impact : Enhanced electrophilicity at position 4 due to dual EWGs (trifluoromethoxy and chloro), making it reactive in Suzuki-Miyaura couplings .

Substituent Electronic Profiles

Biological Activity

4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The methylsulfonyl group enhances its solubility and stability, making it suitable for various biological applications.

Research indicates that this compound interacts with several biological targets, including enzymes and receptors involved in key cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory responses. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : It influences the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. This modulation can affect cellular metabolism and gene expression .

The biological activity of this compound is primarily attributed to its ability to bind selectively to target biomolecules:

- Binding Affinity : The compound binds to specific sites on enzymes such as COX-2, leading to inhibition of prostaglandin synthesis, which is essential for inflammatory processes .

- Reactive Intermediate Formation : Metabolism by cytochrome P450 enzymes can generate reactive intermediates that may interact with cellular macromolecules, affecting their functions .

Biological Activity in Case Studies

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Activity : In animal models, administration of this compound at lower doses exhibited significant anti-inflammatory effects. This was evidenced by reduced edema in models of acute inflammation.

- Anticancer Potential : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values indicate potent activity against specific targets involved in cancer progression .

- Cellular Effects : The compound has been shown to induce apoptosis in certain cancer cell lines by altering gene expression related to cell survival and death pathways .

Data Table: Summary of Biological Activities

Q & A

Q. How can time-resolved spectroscopy elucidate the photodegradation mechanisms of this compound?

- Methodological Answer : Femtosecond transient absorption spectroscopy (fs-TAS) tracks excited-state dynamics (e.g., C-Br bond cleavage) under UV light (λ = 300 nm). Compare quantum yields in degassed vs. aerated solutions to assess oxygen’s role in radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.